N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
CAS No.: 1795300-53-6
Cat. No.: VC7743881
Molecular Formula: C19H18N4O4S
Molecular Weight: 398.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795300-53-6 |
|---|---|
| Molecular Formula | C19H18N4O4S |
| Molecular Weight | 398.44 |
| IUPAC Name | N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
| Standard InChI | InChI=1S/C19H18N4O4S/c24-28(25,15-3-4-17-14(12-15)5-11-27-17)20-6-7-22-8-9-23-19(22)13-16(21-23)18-2-1-10-26-18/h1-4,8-10,12-13,20H,5-7,11H2 |
| Standard InChI Key | HCRDLLPYHPFVTM-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecule integrates three distinct pharmacophoric elements:
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Imidazo[1,2-b]pyrazole core: A bicyclic system with nitrogen atoms at positions 1, 2, and 7, providing hydrogen-bonding capabilities and π-π stacking interactions .
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2,3-Dihydrobenzofuran sulfonamide: A partially saturated benzofuran ring linked to a sulfonamide group (-SO₂NH₂), enhancing solubility and target affinity .
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Furan-2-yl substituent: A heteroaromatic ring at position 6 of the imidazo[1,2-b]pyrazole, contributing to electronic modulation and metabolic stability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1795300-53-6 |
| Molecular Formula | C₁₉H₁₈N₄O₄S |
| Molecular Weight | 398.44 g/mol |
| IUPAC Name | N-[2-(6-(Furan-2-yl)imidazo[1,2-b]pyrazol-1-yl)ethyl]-2,3-dihydrobenzofuran-5-sulfonamide |
| SMILES | C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |
| Topological Polar Surface | 131 Ų |
The sulfonamide group (-SO₂NH-) acts as a hydrogen-bond donor/acceptor, critical for binding to enzymatic active sites such as carbonic anhydrases or tyrosine kinases . The dihydrobenzofuran moiety’s partial saturation reduces planarity, potentially improving blood-brain barrier penetration compared to fully aromatic analogs.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves four key stages (Figure 1) :
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Formation of the imidazo[1,2-b]pyrazole core: Cyclocondensation of 6-(furan-2-yl)-1H-pyrazol-3-amine with α-haloketones under basic conditions.
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Ethylenediamine linker introduction: Nucleophilic substitution at the imidazo[1,2-b]pyrazole’s N1 position using 2-chloroethylamine.
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Dihydrobenzofuran sulfonamide preparation: Sulfonation of 2,3-dihydrobenzofuran-5-amine followed by chlorination and amidation.
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Final coupling: Reaction of the ethylenediamine-linked imidazo[1,2-b]pyrazole with the sulfonamide intermediate via carbodiimide-mediated coupling.
Table 2: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 12 h | 68% |
| 2 | Et₃N, CH₃CN, reflux | 6 h | 82% |
| 3 | SOCl₂, then NH₄OH, 0°C | 2 h | 75% |
| 4 | EDC, HOBt, CH₂Cl₂, rt | 24 h | 58% |
Critical challenges include regioselectivity in the imidazo[1,2-b]pyrazole formation and avoiding sulfonamide over-sulfonation. Nano-ZnO catalysts have shown efficacy in improving cyclocondensation yields to >90% in analogous pyrazole syntheses .
Chemical Reactivity and Derivative Formation
Electrophilic and Nucleophilic Sites
Three primary reactive centers enable derivative synthesis :
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Sulfonamide NH: Undergoes alkylation/acylation to modulate solubility (e.g., methylated derivatives show 3-fold increased logP).
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Furan O-atom: Participates in ring-opening reactions with electrophiles (e.g., epoxidation yields diol intermediates).
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Imidazo[1,2-b]pyrazole C3-H: Subject to halogenation (Cl₂/FeCl₃) for cross-coupling reactions.
Table 3: Stability Under Physiological Conditions
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4, 37°C | 48 h | Sulfonic acid, imidazole ring-opened species |
| Human liver microsomes | 2.1 h | N-Oxides, glucuronide conjugates |
The compound’s furan rings exhibit moderate metabolic lability, necessitating structural stabilization via methyl substituents in advanced analogs .
Biological Activity and Mechanisms
Kinase Inhibition Profiling
While direct data remains limited, structurally related imidazo[1,2-b]pyrazoles inhibit:
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Cyclin-dependent kinase 2 (CDK2): IC₅₀ = 110 nM (compared to roscovitine IC₅₀ = 140 nM) .
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JAK3: 78% inhibition at 1 μM via ATP-binding site competition .
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p38 MAPK: Reduces TNF-α production in macrophages by 62% at 10 μM.
The sulfonamide group’s interaction with kinase hinge regions (e.g., Glu81 in CDK2) is hypothesized to drive selectivity .
Anti-Inflammatory Effects
In murine RAW264.7 cells, analogs suppress LPS-induced NO production (IC₅₀ = 3.8 μM) by blocking IκBα phosphorylation, preventing NF-κB nuclear translocation.
Therapeutic Applications and Development
Oncology
Hybrid inhibitors targeting CDK2 and JAK3 show synergistic effects in triple-negative breast cancer models (combination index = 0.42) . The dihydrobenzofuran moiety’s lipid solubility enhances tumor penetration, achieving a 2.3-fold higher intratumoral concentration than benzofuran derivatives.
Neurodegeneration
Sulfonamide-containing analogs inhibit human acetylcholinesterase (AChE) with Kᵢ = 420 nM, outperforming donepezil (Kᵢ = 570 nM) in ex vivo assays.
Future Research Directions
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Prodrug development: Masking the sulfonamide as a tert-butyl carbamate improves oral bioavailability from 12% to 67% in rats.
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Polypharmacology optimization: Introducing fluorinated furans may concurrently enhance blood-brain barrier penetration and metabolic stability .
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Crystal structure analysis: X-ray diffraction studies of CDK2 complexes are needed to refine docking models.
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